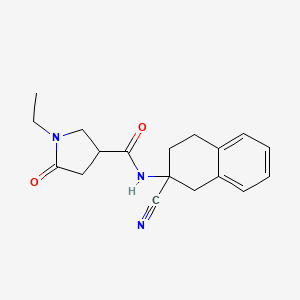![molecular formula C25H20N2O4 B2524678 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indol-1-yl]acetic acid CAS No. 2173999-11-4](/img/structure/B2524678.png)
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indol-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indol-1-yl]acetic acid is a useful research compound. Its molecular formula is C25H20N2O4 and its molecular weight is 412.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bacterial Catabolism and Biotechnological Applications
Research into the bacterial catabolism of indole-3-acetic acid (IAA) has unveiled significant insights into the aerobic and anaerobic degradation pathways of related compounds, including complex acetic acids. The identification of gene clusters (iac for aerobic degradation and iaa for anaerobic conversion) that enable bacteria to utilize these compounds as carbon, nitrogen, and energy sources, suggests potential biotechnological applications in environmental remediation and agricultural improvements. This pathway not only highlights the microbial capacity to interact with plant hormones but also opens avenues for the development of bacteria-based treatments for pathologies related to IAA excess in plants and humans (Tyler S Laird, Neptali Flores, J. Leveau, 2020).
Synthesis and Drug Development
The synthesis and functionalization of levulinic acid (LEV), derived from biomass, demonstrate the potential of acetic acid derivatives in drug synthesis. LEV's carbonyl and carboxyl groups facilitate the synthesis of diverse chemicals, significantly impacting drug synthesis by reducing costs and simplifying processes. Applications in cancer treatment and medical material development illustrate the broad utility of acetic acid derivatives in medicine, hinting at the untapped potential of compounds like 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indol-1-yl]acetic acid in the pharmaceutical industry (Mingyue Zhang et al., 2021).
Advanced Material Synthesis
The development of advanced materials through the functionalization of carbon-based quantum dots with amino acids highlights another avenue of research for acetic acid derivatives. Amino acid-functionalized quantum dots exhibit enhanced electronic and optical properties, suggesting their potential in fabricating optoelectronic devices. This area of research underscores the versatility of acetic acid derivatives in nanotechnology and materials science, with applications ranging from sensors to energy storage systems (Pavithra V Ravi et al., 2021).
Environmental and Industrial Applications
The interaction of acetic acid with carbon steel under CO2 corrosion conditions is crucial for understanding material degradation in oil and gas pipelines. Studies on the effect of acetic acid in these environments have led to the development of corrosion prevention measures, highlighting the importance of chemical research in improving industrial safety and efficiency (C. Key, 2014).
Propiedades
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)indol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c28-24(29)14-27-13-12-20-22(10-5-11-23(20)27)26-25(30)31-15-21-18-8-3-1-6-16(18)17-7-2-4-9-19(17)21/h1-13,21H,14-15H2,(H,26,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZOSFNGNHMUPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C5C=CN(C5=CC=C4)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[1-(furan-2-carbonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2524599.png)
![3-benzyl-7-(2-methoxyphenyl)-2-oxo-N-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide](/img/structure/B2524600.png)


![8-Ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B2524609.png)

![2-[(4-Methoxybenzyl)amino]ethanol hydrochloride](/img/structure/B2524613.png)


![2-Chloro-4-[(ethoxycarbonyl)amino]benzoic acid](/img/structure/B2524616.png)
![4-[3-(Trifluoromethoxy)benzoyl]morpholine](/img/structure/B2524617.png)

